molecular formula C22H24N6O2 B2810096 2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol CAS No. 946289-89-0

2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol

Cat. No.: B2810096
CAS No.: 946289-89-0
M. Wt: 404.474
InChI Key: KQPRGJLGKXCOGF-UHFFFAOYSA-N
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Description

2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties .

Preparation Methods

The synthesis of 2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol involves multiple steps. One common synthetic route includes the reaction of 4-ethoxyaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbaldehyde under specific conditions to form the intermediate product. This intermediate is then further reacted with methylamine and ethanol to yield the final compound . Industrial production methods often employ green synthesis techniques to minimize environmental impact .

Chemical Reactions Analysis

2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol include other pyrazolo[3,4-d]pyrimidine derivatives such as:

Properties

IUPAC Name

2-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-3-30-18-11-9-16(10-12-18)24-20-19-15-23-28(17-7-5-4-6-8-17)21(19)26-22(25-20)27(2)13-14-29/h4-12,15,29H,3,13-14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPRGJLGKXCOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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